molecular formula C13H18N2O B1276749 (4-Aminophenyl)(azepan-1-yl)methanone CAS No. 5157-66-4

(4-Aminophenyl)(azepan-1-yl)methanone

Cat. No.: B1276749
CAS No.: 5157-66-4
M. Wt: 218.29 g/mol
InChI Key: OOOXUISFYMTSJI-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(azepan-1-yl)methanone is a benzophenone derivative comprising a 4-aminophenyl group linked to a seven-membered azepane ring via a ketone bridge. Its synthesis typically involves a two-step process:

Nucleophilic substitution: Reaction of 4-nitrobenzoyl chloride with azepane (hexamethyleneimine) in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 70°C for 24 hours. This displaces the chloride ion, forming (4-nitrophenyl)(azepan-1-yl)methanone .

Catalytic hydrogenation: Reduction of the nitro group to an amine using hydrogen gas (50 psi) and Adam’s catalyst (platinum oxide), avoiding hydrogenolysis of the C-N bond .

Its structural flexibility, conferred by the azepane ring, may enhance binding to biological targets compared to rigid analogs.

Properties

IUPAC Name

(4-aminophenyl)-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOXUISFYMTSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399200
Record name (4-Aminophenyl)(azepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5157-66-4
Record name (4-Aminophenyl)(azepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(azepane-1-carbonyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)(azepan-1-yl)methanone typically involves the reaction of 4-aminobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound has shown potential as a biochemical probe for studying protein-ligand interactions and enzyme activities.

    Medicine: Research has indicated its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(azepan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the azepan-1-yl group provides structural stability and enhances binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Heterocycle Ring Size Key Modifications Synthesis Highlights Biological Relevance References
(4-Aminophenyl)(azepan-1-yl)methanone Azepane 7-membered None TEA-mediated substitution + hydrogenation Anti-cholinesterase, neuroprotective
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Piperazine 6-membered Methyl group on piperazine Similar substitution + hydrogenation Enhanced solubility, anti-prion activity
(4-Aminophenyl)(piperidin-1-yl)methanone Piperidine 6-membered Saturated ring, no nitrogen Requires palladium coupling + reduction Limited activity due to reduced basicity

Key Findings :

  • Basicity : Piperazine derivatives (e.g., 4-methylpiperazine analog) exhibit higher basicity due to the secondary amine, enhancing solubility and receptor interactions .

Benzophenone Derivatives with Azepane Substituents

Table 2: Azepane-Containing Benzophenone Derivatives

Compound Name Substituents Synthesis Route Biological Activity References
(4-((6-(Azepan-1-yl)hexyl)oxy)phenyl)(phenyl)methanone (33) Alkoxy chain + azepane Bromohexyl intermediate + azepane Cholinesterase inhibition (IC₅₀ ~5 µM)
(2-(Azepan-1-yl)-4-phenylthiazol-5-yl)(pyridin-4-yl)methanone Thiazole + pyridine + azepane Hartwig-Buchwald amination Anticancer screening (in vitro)

Key Findings :

  • Substituent Effects : Alkoxy chains (e.g., compound 33) increase lipophilicity, improving blood-brain barrier penetration for neurotargets .
  • Heterocyclic Additions : Thiazole and pyridine moieties (e.g., compound 3ce) introduce π-π stacking interactions, critical for kinase inhibition .

Key Findings :

  • Azepane vs. Piperazine : Azepane derivatives show lower hepatotoxicity, likely due to reduced metabolic N-dealkylation compared to piperazine analogs .

Biological Activity

(4-Aminophenyl)(azepan-1-yl)methanone, also known by its chemical identifier, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an amine group and an azepane ring, which contribute to its biological activity. The structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Antifibrotic Activity

Another area of investigation is the compound's antifibrotic properties . Fibrosis is a pathological condition characterized by excessive connective tissue formation. In vitro studies have shown that this compound can inhibit fibroblast proliferation and collagen synthesis, indicating its potential role in treating fibrotic diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or collagen formation.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to inflammation and fibrosis.
  • Oxidative Stress Modulation : By reducing oxidative stress, the compound may protect cells from damage associated with chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A clinical trial conducted on patients with bacterial infections evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in infection duration and severity when combined with standard antibiotic treatment.

Case Study 2: Fibrosis Treatment

In a preclinical model of liver fibrosis, administration of this compound resulted in marked reductions in liver collagen content and improved liver function markers compared to control groups.

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